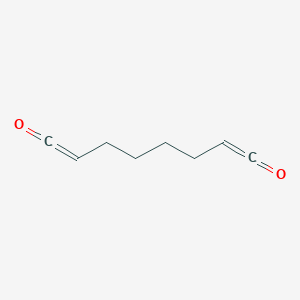

Octa-1,7-diene-1,8-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

197152-47-9 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

InChI |

InChI=1S/C8H10O2/c9-7-5-3-1-2-4-6-8-10/h5-6H,1-4H2 |

InChI Key |

RIYQBTCQTUXFEW-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC=C=O)CC=C=O |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic data (NMR, IR, MS) of Octa-1,7-diene-1,8-dione

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: The request specified "Octa-1,7-diene-1,8-dione." However, this chemical name is structurally unlikely. A dione at positions 1 and 8 of an octadiene chain with double bonds at C1 and C7 would be chemically unstable and synthetically challenging. It is highly probable that the intended compound was 1,7-octadiene , a common diene in organic synthesis. This guide will focus on the spectroscopic data for 1,7-octadiene.

Introduction

1,7-octadiene is a volatile, colorless organic compound with the chemical formula C₈H₁₄. It is a linear alpha-olefin that finds applications in polymer chemistry and as a linker in the synthesis of more complex molecules. Accurate characterization of 1,7-octadiene is crucial for its effective use in research and development. This guide provides a comprehensive overview of its spectroscopic data (NMR, IR, and MS) and the experimental protocols for obtaining these spectra.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1,7-octadiene.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of 1,7-Octadiene

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 5.88 - 5.72 | m | - | -CH=CH₂ |

| ¹H | 5.02 - 4.89 | m | - | -CH=CH ₂ |

| ¹H | 2.09 - 2.01 | m | - | -CH ₂-CH=CH₂ |

| ¹H | 1.46 - 1.34 | m | - | -CH₂-CH ₂-CH₂- |

| ¹³C | 139.1 | - | - | C H=CH₂ |

| ¹³C | 114.2 | - | - | -CH=C H₂ |

| ¹³C | 33.7 | - | - | -C H₂-CH=CH₂ |

| ¹³C | 28.8 | - | - | -CH₂-C H₂-CH₂- |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane).

Table 2: Infrared (IR) Spectroscopic Data of 1,7-Octadiene

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3077 | Strong | C-H stretch | =C-H (alkene) |

| 2928 | Strong | C-H stretch | -C-H (alkane) |

| 2855 | Medium | C-H stretch | -C-H (alkane) |

| 1641 | Medium | C=C stretch | Alkene |

| 1460 | Medium | C-H bend | -CH₂- |

| 992 | Strong | C-H bend (out-of-plane) | =C-H (alkene) |

| 909 | Strong | C-H bend (out-of-plane) | =CH₂ (alkene) |

Table 3: Mass Spectrometry (MS) Data of 1,7-Octadiene

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 110 | 5 | [C₈H₁₄]⁺ (Molecular Ion) |

| 82 | 40 | [C₆H₁₀]⁺ |

| 68 | 35 | [C₅H₈]⁺ |

| 67 | 70 | [C₅H₇]⁺ |

| 54 | 80 | [C₄H₆]⁺ |

| 41 | 100 | [C₃H₅]⁺ (Base Peak) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance spectrometer operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[1]

-

Sample Preparation: A sample of 1,7-octadiene (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[2]

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.0 s

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 256

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer.

-

Sample Preparation: A drop of neat 1,7-octadiene is placed between two potassium bromide (KBr) plates to form a thin liquid film.[3]

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

-

3.3 Mass Spectrometry (MS)

-

Instrumentation: An Agilent 6890 Gas Chromatograph coupled to an Agilent 5973 Mass Selective Detector (GC-MS).[4]

-

Sample Preparation: A dilute solution of 1,7-octadiene in dichloromethane (1 mg/mL) is prepared.

-

Gas Chromatography (GC) Conditions:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.

-

-

Mass Spectrometry (MS) Conditions:

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 1,7-octadiene.

Caption: Workflow for the spectroscopic analysis and structural confirmation of 1,7-octadiene.

References

Theoretical Stability Analysis of Octa-1,7-diene-1,8-dione: A Computational Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The stability of organic molecules is a fundamental aspect that governs their reactivity, physical properties, and biological activity. For molecules with multiple rotatable bonds and functional groups, such as Octa-1,7-diene-1,8-dione, a thorough understanding of their conformational landscape and the relative stabilities of different conformers is essential. Aldehydes are highly reactive compounds, and their interactions within a molecule can significantly influence its overall stability.[1][2] The presence of two aldehyde groups and two double bonds in this compound allows for a rich conformational isomerism, with stability being dictated by factors such as steric hindrance, torsional strain, and electronic effects.

A key determinant of stability in unsaturated systems is conjugation. Conjugated dienes, where double bonds are separated by a single bond, are generally more stable than their non-conjugated counterparts.[3][4][5] This increased stability arises from the delocalization of π-electrons over the conjugated system, which lowers the overall energy of the molecule.[4][5][6] This principle is expected to play a significant role in the stability of certain conformations of this compound.

This guide will first explore the theoretical background of conformational analysis and the stability of conjugated systems. It will then propose a detailed computational protocol for the theoretical calculation of the stability of this compound conformers. Finally, it will present illustrative data and visualizations to aid in the understanding of the concepts discussed.

Theoretical Background

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[7][8] These different arrangements are called conformations or conformers. The stability of a particular conformer is determined by its potential energy, with lower energy conformers being more stable.[8] The primary factors influencing conformational stability are:

-

Torsional Strain: Arises from the repulsion between electron clouds of bonds on adjacent atoms. Eclipsed conformations have higher torsional strain than staggered conformations.

-

Steric Strain: Results from non-bonded atoms or groups being forced into close proximity, leading to repulsive van der Waals interactions.

-

Angle Strain: Occurs in cyclic or sterically crowded molecules where bond angles deviate from their ideal values.

For a molecule like this compound, rotation around the various C-C single bonds will lead to a multitude of conformers, each with a distinct energy level.

Stability of Conjugated Dienes

Conjugated dienes are characterized by having alternating double and single bonds. This arrangement allows for the overlap of p-orbitals across the single bond, creating a delocalized π-system. This delocalization of electron density is a stabilizing factor.[4][5][6] The enhanced stability of conjugated dienes can be quantified by comparing their heats of hydrogenation to those of non-conjugated dienes.[6][9] The heat of hydrogenation of a conjugated diene is lower than that of a comparable non-conjugated diene, indicating that the conjugated system is in a lower energy state.[6][9]

For this compound, certain conformations can bring the two π-systems of the double bonds and the carbonyl groups into conjugation, which is expected to significantly stabilize those particular conformers.

Proposed Computational Protocol for Stability Analysis

To quantitatively assess the stability of different conformers of this compound, a multi-step computational chemistry approach is proposed. This protocol is designed to efficiently explore the conformational space and obtain accurate relative energies.

Conformational Search

-

Initial Structure Generation: The 3D structure of this compound will be built using a molecular editor.

-

Molecular Mechanics (MM) Conformational Search: A systematic or random conformational search will be performed using a suitable molecular mechanics force field (e.g., MMFF94 or AMBER). This step will generate a large number of possible conformers by rotating around all acyclic single bonds. The energy of each conformer will be calculated, and duplicates will be removed based on a root-mean-square deviation (RMSD) threshold.

Geometry Optimization and Energy Calculation

-

Semi-Empirical Optimization: The unique conformers obtained from the MM search will be further optimized using a faster semi-empirical quantum mechanical method (e.g., PM7 or AM1). This step provides a better initial geometry for the more computationally expensive calculations.

-

Density Functional Theory (DFT) Optimization: The lowest energy conformers from the semi-empirical optimization will be subjected to full geometry optimization using Density Functional Theory (DFT). A common functional, such as B3LYP, will be used with a suitable basis set (e.g., 6-31G(d)). This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

-

Frequency Analysis: For each optimized structure, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true energy minimum. The frequency calculations will also provide thermodynamic data, such as zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.

Relative Stability Determination

The relative stability of the conformers will be determined by comparing their calculated electronic energies, and more accurately, their Gibbs free energies at a standard temperature (e.g., 298.15 K). The conformer with the lowest Gibbs free energy will be identified as the most stable.

Data Presentation

The quantitative data obtained from the proposed computational study should be summarized in a clear and structured manner for easy comparison.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Conf-1 (Global Minimum) | 0.00 | 0.00 | e.g., C2-C3-C4-C5: 180 |

| Conf-2 | Value | Value | Value |

| Conf-3 | Value | Value | Value |

| ... | ... | ... | ... |

Table 2: Comparison of Heats of Hydrogenation for Conjugated vs. Non-conjugated Systems (Illustrative Data)

| Compound | System | Experimental Heat of Hydrogenation (kJ/mol) |

| 1,3-Butadiene | Conjugated | -236 |

| 1,4-Pentadiene | Non-conjugated (Isolated) | -251 |

| Hypothetical Conjugated Conformer of this compound | Conjugated | Predicted Lower Value |

| Hypothetical Non-conjugated Conformer of this compound | Non-conjugated | Predicted Higher Value |

Note: The values for this compound are hypothetical and would be determined by the proposed computational study.

Visualizations

Diagrams are essential for visualizing the concepts and workflows discussed in this guide.

Caption: Proposed computational workflow for the stability analysis of this compound.

Caption: Schematic representation of p-orbital overlap in conjugated and non-conjugated systems.

Conclusion

While direct experimental data on the stability of this compound is scarce, a robust theoretical framework exists for its computational analysis. By employing a systematic computational approach, it is possible to thoroughly explore the conformational landscape of this molecule and determine the relative stabilities of its various conformers. The principles of conjugation are expected to be a dominant factor in stabilizing certain conformations. The proposed workflow provides a clear path for researchers to undertake such an analysis, the results of which would be invaluable for understanding the chemical behavior of this and related dicarbonyl compounds in various applications, including drug design and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. brainly.in [brainly.in]

- 4. Stability of Conjugated Dienes [almerja.com]

- 5. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Octa-1,7-diene-1,8-dione

Disclaimer: The compound "Octa-1,7-diene-1,8-dione" is not a known stable chemical entity based on available chemical literature. Its structure, featuring carbonyl groups at the same positions as terminal double bonds (enones at both ends of an eight-carbon chain), suggests inherent instability. This guide, therefore, provides a theoretical exploration of its chemical properties and reactivity based on the well-established chemistry of its constituent functional groups: terminal α,β-unsaturated ketones (enones) and 1,8-dicarbonyl systems. This document is intended for researchers, scientists, and drug development professionals as a predictive guide to the behavior of similar structural motifs.

Introduction: The Hypothetical Structure of this compound

This compound presents a unique combination of reactive functional groups within a single molecule. The presence of two terminal enone moieties suggests a high propensity for various nucleophilic addition reactions, while the 1,8-dicarbonyl arrangement opens up possibilities for intramolecular cyclization reactions. Understanding the interplay between these functionalities is key to predicting the chemical behavior of this hypothetical molecule.

Predicted Chemical and Physical Properties

Quantitative data for this compound is unavailable. However, we can extrapolate the expected properties from simpler, known molecules that contain the key functional groups.

Properties of Terminal Enones

Terminal enones, such as methyl vinyl ketone, are characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon. This dual reactivity is a hallmark of α,β-unsaturated carbonyl compounds.

| Property | Methyl Vinyl Ketone (Propen-2-one) | Ethyl Vinyl Ketone (Penten-1-en-3-one) |

| Molecular Formula | C₃H₄O | C₅H₈O |

| Molar Mass | 56.06 g/mol | 84.12 g/mol |

| Boiling Point | 81.4 °C | 102-103 °C |

| pKa (of α-proton) | ~19 | ~20 |

| ¹H NMR (CDCl₃, δ) | ~6.3 (dd, 1H), ~6.1 (dd, 1H), ~5.9 (dd, 1H), ~2.4 (s, 3H) | ~6.3 (dd, 1H), ~6.1 (dd, 1H), ~5.8 (dd, 1H), ~2.6 (q, 2H), ~1.1 (t, 3H) |

| ¹³C NMR (CDCl₃, δ) | ~198 (C=O), ~137 (CH₂), ~128 (=CH), ~26 (CH₃) | ~200 (C=O), ~137 (CH₂), ~128 (=CH), ~32 (CH₂), ~8 (CH₃) |

| IR (C=O stretch, cm⁻¹) | ~1685-1666 | ~1685-1666 |

Properties of 1,8-Diketones

Long-chain diketones are less common than their shorter-chain counterparts. Nonane-2,8-dione serves as a useful model for predicting the behavior of the 1,8-dicarbonyl system in our hypothetical molecule.

| Property | Nonane-2,8-dione |

| Molecular Formula | C₉H₁₆O₂ |

| Molar Mass | 156.22 g/mol [1] |

| Boiling Point | Not available |

| Melting Point | Not available |

| ¹H NMR (CDCl₃, δ) | ~2.4 (t, 4H), ~2.1 (s, 6H), ~1.5 (m, 4H), ~1.3 (m, 2H) |

| ¹³C NMR (CDCl₃, δ) | ~209 (C=O), ~43 (CH₂), ~29 (CH₂), ~23 (CH₂) |

| IR (C=O stretch, cm⁻¹) | ~1715 |

Reactivity of this compound

The reactivity of this compound can be predicted by considering the independent and potentially synergistic reactions of its functional groups.

Reactivity of the Enone System: Michael Addition

The terminal enone moieties are expected to be highly susceptible to Michael (1,4-conjugate) addition reactions. A wide range of nucleophiles can add to the β-carbon, leading to the formation of a 1,5-dicarbonyl compound.

Caption: Generalized Michael Addition to a terminal enone.

Common nucleophiles for Michael addition include enolates, amines, thiols, and cuprates. The reaction is typically thermodynamically controlled.

Reactivity of the 1,8-Diketone System: Intramolecular Aldol Cyclization

The linear eight-carbon chain separating the two carbonyl groups makes intramolecular reactions highly probable. The most likely of these is an intramolecular aldol condensation. Deprotonation at an α-carbon can lead to the formation of an enolate, which can then attack the other carbonyl group. This reaction preferentially forms five- or six-membered rings due to their thermodynamic stability.[2][3][4][5] In the case of a 1,8-diketone like nonane-2,8-dione, a six-membered ring is the favored product.[3]

Caption: Intramolecular aldol cyclization of a 1,8-diketone.

This cyclization would lead to the formation of a substituted cyclohexenone ring, a common structural motif in natural products and pharmaceuticals.

Competing and Sequential Reactions

The presence of both enone and diketone functionalities suggests the possibility of complex reaction pathways. For example, a Michael addition at one end of the molecule could be followed by an intramolecular aldol condensation involving the newly modified and the remaining carbonyl groups. The specific outcome would depend on the reaction conditions and the nature of the nucleophile used.

Experimental Protocols

While no protocols exist for this compound, the following are representative procedures for the key reactions discussed.

Experimental Protocol: Michael Addition to a Terminal Enone

This protocol describes the asymmetric Michael addition of diethyl malonate to cyclopentenone, a cyclic enone, which serves as a good model for a terminal enone.[6][7]

Materials:

-

(S)-BINOL (300 mg)

-

Anhydrous THF (9 mL)

-

LiAlH₄ solution (1M in THF, 0.5 mL)

-

Diethyl malonate (0.6 mL)

-

Cyclopentenone (0.5 mL)

-

Ethyl acetate

-

Cyclohexane

-

Silica gel

Procedure:

-

In a 50 mL three-neck flask equipped with a magnetic stir bar and a reflux condenser, add 300 mg of (S)-BINOL.

-

Purge the flask with N₂ and add 9 mL of anhydrous THF.

-

Cool the reaction mixture to 0°C and add 0.5 mL of LiAlH₄ solution dropwise with stirring.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 0.6 mL of diethyl malonate dropwise, followed by 0.5 mL of cyclopentenone.

-

Heat the mixture to reflux for 2 hours.

-

After cooling, add 20 mL of distilled water and extract the aqueous layer twice with ethyl acetate.

-

Purify the product by flash chromatography on silica gel using an ethyl acetate/cyclohexane mixture as the eluent.

Caption: Workflow for Asymmetric Michael Addition.

Experimental Protocol: Intramolecular Aldol Cyclization of a 1,8-Diketone

This is a general procedure based on the known cyclization of nonane-2,8-dione to form a six-membered ring.[3]

Materials:

-

Nonane-2,8-dione

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid (dilute)

-

Diethyl ether

Procedure:

-

Dissolve nonane-2,8-dione in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of sodium ethoxide to the solution.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the residue with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the product by column chromatography or distillation.

Comparative Protocol: Paal-Knorr Furan Synthesis from a 1,4-Diketone

The Paal-Knorr synthesis is a classic reaction of 1,4-diketones to form furans, pyrroles, or thiophenes.[8][9][10][11][12] This provides a useful comparison for the reactivity of dicarbonyl compounds.

Materials:

-

A 1,4-diketone (e.g., hexane-2,5-dione)

-

An acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

A suitable solvent (e.g., toluene or benzene)

Procedure:

-

To a solution of the 1,4-diketone in the chosen solvent, add a catalytic amount of the acid.

-

Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Continue heating until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude furan product can be purified by distillation or chromatography.

Caption: Comparative reactivity of 1,4- and 1,8-diketones.

Conclusion

While this compound remains a hypothetical molecule, an analysis of its constituent functional groups provides a robust framework for predicting its chemical behavior. The terminal enone moieties are expected to readily undergo Michael additions, while the 1,8-dicarbonyl system is primed for intramolecular aldol cyclization to form a stable six-membered ring. The interplay of these reactive sites could lead to complex and synthetically useful transformations. This technical guide serves as a predictive tool for researchers exploring novel molecular architectures and reaction pathways in the fields of organic synthesis and drug development. Further computational and experimental studies on related, stable analogues would be invaluable in refining these predictions.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. About: Paal–Knorr synthesis [dbpedia.org]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. rgmcet.edu.in [rgmcet.edu.in]

Unlocking the Synthetic Potential of Octa-1,7-diene-1,8-dione: A Technical Guide to Predicted Reaction Mechanisms

For Immediate Release

This technical guide, intended for researchers, scientists, and professionals in drug development, explores the theoretical yet highly probable reaction mechanisms of Octa-1,7-diene-1,8-dione. While direct experimental data for this specific molecule is not extensively available in current literature, its structure, featuring two α,β-unsaturated ketone moieties, provides a strong foundation for predicting its chemical behavior. The presence of these enone systems suggests a rich reactivity profile, primarily centered around conjugate additions and cycloaddition reactions, making it a potentially valuable, albeit under-explored, building block in organic synthesis.

This document outlines the core principles of the most likely reaction pathways, provides generalized experimental protocols for these transformations, and presents quantitative data from analogous systems to offer a comparative framework.

Predicted Reactivity and Potential Synthesis

This compound is characterized by two electrophilic centers at the β-carbons of its enone systems, making it highly susceptible to nucleophilic attack. This reactivity pattern is the cornerstone of the Michael addition. Furthermore, the activated double bonds can act as dienophiles in Diels-Alder reactions.

A plausible synthetic route to this compound could involve a multi-step process starting from simpler precursors, such as an aldol condensation approach. A hypothetical workflow for its synthesis is outlined below.

Caption: Hypothetical synthesis of this compound.

Michael Addition: A Key Conjugate Addition Pathway

The Michael addition, or 1,4-conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds.[1][2] In the context of this compound, a Michael donor (a nucleophile, typically a resonance-stabilized enolate) would attack one of the β-carbons.[3][4] Given the symmetrical nature of the molecule, a double Michael addition could also be envisioned, leading to the formation of more complex cyclic or bicyclic structures, particularly with bifunctional nucleophiles.

The reaction mechanism proceeds in three key steps: deprotonation of the Michael donor to form an enolate, conjugate addition of the enolate to the β-carbon of the enone, and subsequent protonation of the resulting enolate.[3]

Caption: Generalized mechanism of the Michael Addition.

Experimental Protocol: General Michael Addition

-

Preparation of the Michael Donor: A suitable active methylene compound (e.g., diethyl malonate, acetylacetone) is dissolved in a polar aprotic solvent (e.g., THF, DMF).

-

Enolate Formation: A base (e.g., sodium ethoxide, sodium hydride) is added portion-wise to the solution at a controlled temperature (typically 0 °C to room temperature) to generate the enolate.[1]

-

Reaction with Michael Acceptor: A solution of the α,β-unsaturated ketone (the Michael acceptor, in this case, this compound) in the same solvent is added dropwise to the enolate solution.

-

Reaction Monitoring and Quenching: The reaction is stirred at room temperature or with gentle heating and monitored by TLC or GC-MS. Upon completion, the reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The product is extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Quantitative Data for Analogous Michael Additions

The following table summarizes reaction conditions and yields for Michael additions to various α,β-unsaturated ketones, providing a reference for potential outcomes with this compound.

| Michael Acceptor | Michael Donor | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cyclohexenone | Diethyl Malonate | NaOEt | Ethanol | 25 | 85 | [1] |

| Methyl Vinyl Ketone | Acetylacetone | Piperidine | Methanol | 65 | 70 | [5] |

| Chalcone | Nitromethane | DBU | THF | 25 | 92 | [5] |

| 2-Cyclopentenone | Thiophenol | Et₃N | CH₂Cl₂ | 0 | 95 | [3] |

Diels-Alder Reaction: A Pathway to Cyclohexene Derivatives

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile.[6] The electron-withdrawing nature of the carbonyl groups in this compound makes its alkene components effective dienophiles.[7][8] This reaction would lead to the formation of a six-membered ring, a common structural motif in many natural products and pharmaceutical compounds. The reaction is typically concerted and stereospecific.[9] Lewis acids are often used to catalyze the reaction and enhance its rate and selectivity.[6]

Caption: The Diels-Alder reaction with an enone dienophile.

Experimental Protocol: General Diels-Alder Reaction

-

Reactant Preparation: The α,β-unsaturated ketone (dienophile) and the conjugated diene are dissolved in an appropriate solvent (e.g., toluene, dichloromethane, or in some cases, neat).

-

Catalyst Addition (Optional): If a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) is used, it is added to the solution of the dienophile at a low temperature (e.g., -78 °C to 0 °C) under an inert atmosphere.

-

Reaction Execution: The diene is then added to the mixture. The reaction is allowed to warm to room temperature or is heated to reflux, depending on the reactivity of the substrates.

-

Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched (e.g., with water or a mild base if a Lewis acid was used) and the organic product is extracted.

-

Purification: The crude product is purified by column chromatography, distillation, or recrystallization to yield the final cyclohexene adduct.

Quantitative Data for Diels-Alder Reactions with Enone Dienophiles

This table provides examples of Diels-Alder reactions involving enone dienophiles, which can serve as a guide for planning experiments with this compound.

| Dienophile | Diene | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyl Vinyl Ketone | Butadiene | Thermal | Benzene (sealed tube) | 100 | 75 | [10] |

| Acrolein | Cyclopentadiene | None | Dichloromethane | 0 | >90 (endo) | [8] |

| 2-Cyclohexenone | Isoprene | AlCl₃ | Dichloromethane | 0 | 88 | [11] |

| Maleic Anhydride | Furan | Thermal | Diethyl Ether | 25 | ~100 | [10] |

Implications for Drug Development and Research

The predicted reactivity of this compound makes it a molecule of significant interest. The ability to undergo both Michael additions and Diels-Alder reactions opens up avenues for the synthesis of a diverse range of complex molecular architectures from a single precursor. The 1,5-dicarbonyl compounds formed from Michael additions are key intermediates in Robinson annulations, a powerful ring-forming reaction.[1] The cyclohexene derivatives from Diels-Alder reactions are prevalent in pharmacologically active compounds. Researchers can leverage these potential pathways to design novel synthetic routes to target molecules in drug discovery and materials science. Further experimental validation is required to fully elucidate the reactivity and potential of this promising, yet underexplored, chemical entity.

References

- 1. michael addition [employees.csbsju.edu]

- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scribd.com [scribd.com]

- 5. Michael Addition [organic-chemistry.org]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 8. Diels-Alder Reaction [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Octa-1,7-diene: A Structurally Related and Well-Characterized Analog of the Putative Octa-1,7-diene-1,8-dione

A Note on Nomenclature and Availability: The requested compound, "Octa-1,7-diene-1,8-dione," is not described in the scientific literature under this name, and a CAS number has not been assigned. The systematic IUPAC name for a molecule with this structure would be Octa-1,7-dienedial . The lack of available data for Octa-1,7-dienedial suggests that it may be an unstable or synthetically challenging molecule, likely due to the high reactivity of the two aldehyde functional groups in conjugation with the terminal double bonds.

This technical guide will therefore focus on a closely related and extensively studied compound: Octa-1,7-diene . This molecule shares the eight-carbon backbone and terminal double bonds, making it a relevant and well-documented structural analog. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its properties and synthesis.

IUPAC Name and CAS Number

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Octa-1,7-diene.

| Property | Value | Reference |

| Molecular Formula | C8H14 | [4] |

| Molar Mass | 110.20 g/mol | [4] |

| Density | 0.746 g/mL at 25 °C | [4] |

| Boiling Point | 114-121 °C | [4] |

| Melting Point | -70 °C | |

| Refractive Index | n20/D 1.422 | [4] |

| Solubility in Water | Slightly miscible | [4] |

| Miscibility | Miscible with methanol and cyclohexane | [4] |

Experimental Protocols: Synthesis of Octa-1,7-diene

A common method for the synthesis of Octa-1,7-diene is the dimerization of butadiene. This process can be carried out using a variety of catalysts. One documented method involves the use of a palladium acetate catalyst in the presence of a phosphine ligand and formic acid.

Representative Protocol for the Dimerization of Butadiene to Octa-1,7-diene:

-

Catalyst Preparation: A palladium acetate catalyst is prepared in a suitable solvent, such as an aromatic hydrocarbon. A tertiary phosphine, for example, triphenylphosphine, is added as a ligand.

-

Reaction Setup: The catalyst solution is charged into a pressure reactor.

-

Reactant Addition: Liquefied butadiene and formic acid are introduced into the reactor.

-

Reaction Conditions: The reactor is heated to a temperature typically ranging from 40 to 160 °C. The pressure is maintained to keep the reactants in the liquid phase.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion of butadiene and the selectivity towards Octa-1,7-diene.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the pressure is released. The product is separated from the catalyst and unreacted starting materials. Purification of the crude product is typically achieved by fractional distillation.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Octa-1,7-diene from butadiene.

Caption: Synthesis workflow for Octa-1,7-diene.

References

Technical Guide: Octa-1,7-diene - Physicochemical Properties and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Octa-1,7-diene. It includes tabulated data on its solubility in various solvents and key physical parameters such as melting point, boiling point, and density. Detailed, generalized experimental protocols for the determination of these properties are provided to assist in laboratory settings. Furthermore, a logical workflow for the industrial synthesis and purification of Octa-1,7-diene, derived from established patent literature, is presented visually using a Graphviz diagram. This document serves as a critical resource for professionals engaged in chemical research and development.

Physicochemical Properties of Octa-1,7-diene

Octa-1,7-diene is a colorless liquid with a distinct odor.[1] It is an important intermediate in organic synthesis, particularly in the production of polymers and as a crosslinking agent.[1]

Physical Properties

The key physical properties of Octa-1,7-diene are summarized in the table below. These values are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | [2] |

| Molecular Weight | 110.2 g/mol | [2] |

| Melting Point | -70 °C | [2] |

| Boiling Point | 114-121 °C | [2] |

| Density | 0.746 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.422 | [2] |

| Flash Point | 10 °C (closed cup) | |

| Autoignition Temperature | 230 °C | [2] |

Solubility Data

The solubility of Octa-1,7-diene in various solvents is a critical parameter for its use in reactions and purification processes.

| Solvent | Solubility | Source |

| Water | Slightly miscible (0.08 g/L) | [2] |

| Methanol | Miscible | [2] |

| Cyclohexane | Miscible | [2] |

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of organic compounds like Octa-1,7-diene.

Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting point of solid organic compounds. For a low-melting substance like Octa-1,7-diene, this protocol would be applicable if it were solidified at a low temperature.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of the organic solid

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

-

Load the capillary tube by pressing the open end into the sample, trapping a small amount of the powder.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

Determination of Boiling Point (Microscale Method)

This method is suitable for determining the boiling point of a small volume of a liquid organic compound.

Materials:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Liquid sample

Procedure:

-

Fill the small test tube with the liquid sample to a depth of about 1-2 cm.

-

Place the capillary tube, sealed end up, into the liquid in the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the thermometer so that the apparatus is suspended in the heating bath (Thiele tube or oil bath). The heat-transfer liquid in the bath should be above the level of the sample in the test tube.

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

Observe the capillary tube. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Solubility

This procedure outlines a qualitative method to determine the solubility of an organic compound in various solvents.

Materials:

-

Small test tubes

-

Stirring rod

-

Sample of the organic compound

-

A selection of solvents (e.g., water, methanol, cyclohexane)

Procedure:

-

Place approximately 0.1 g (if solid) or 0.2 mL (if liquid) of the organic compound into a small test tube.

-

Add 3 mL of the chosen solvent to the test tube.

-

Stir the mixture vigorously with a stirring rod for about one minute.

-

Observe the mixture. If the compound completely dissolves, it is considered soluble. If it remains as a separate phase or a significant amount of solid is present, it is considered insoluble. If some, but not all, of the compound dissolves, it can be classified as partially soluble.

-

Repeat the procedure for each solvent to be tested.

Synthesis and Purification Workflow

Octa-1,7-diene can be synthesized on an industrial scale via the metathesis of cyclohexene with ethylene.[3] The following diagram illustrates a continuous process for its production and subsequent purification.[3]

Biological Activity

Currently, there is limited specific information available in peer-reviewed literature detailing the involvement of Octa-1,7-diene in defined biological signaling pathways. Its primary applications and research focus are in the realm of polymer chemistry and organic synthesis.[1][4] General toxicity studies indicate that it can be irritating to the eyes, skin, and respiratory tract.[1]

Conclusion

This technical guide has summarized the essential physicochemical properties of Octa-1,7-diene, provided standardized protocols for their determination, and outlined a representative industrial synthesis and purification workflow. The compiled data and methodologies are intended to support researchers and professionals in the effective and safe utilization of this versatile chemical intermediate.

References

- 1. 1,7-Octadiene | C8H14 | CID 19460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3710-30-3 CAS MSDS (1,7-Octadiene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. US20070083066A1 - Method for the production of 1,7-octadiene and use thereof - Google Patents [patents.google.com]

- 4. 1,7-Octadiene - Wikipedia [en.wikipedia.org]

Tautomerism in Unsaturated 1,8-Dicarbonyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications for molecular reactivity, stability, and biological activity. In the realm of drug discovery and development, understanding and controlling tautomeric equilibria is crucial, as different tautomers of a drug molecule can exhibit varied pharmacological and pharmacokinetic profiles. This technical guide provides an in-depth exploration of tautomerism in unsaturated 1,8-dicarbonyl compounds. While the tautomerism of β-dicarbonyl (1,3-dicarbonyl) compounds is well-documented, this guide extends these principles to the less-explored 1,8-dicarbonyl systems. We will delve into the structural factors governing keto-enol tautomerism, the influence of unsaturation, solvent effects, and the critical role of intramolecular hydrogen bonding. This guide also presents detailed experimental protocols for the characterization of tautomers and summarizes key quantitative data.

Introduction to Tautomerism in Dicarbonyl Compounds

Dicarbonyl compounds exist in a dynamic equilibrium between their keto and enol forms.[1][2][3] The keto form contains two carbonyl groups, while the enol form is characterized by the presence of a hydroxyl group and a carbon-carbon double bond.[4] For most simple carbonyl compounds, the keto form is thermodynamically more stable and predominates at equilibrium. However, in dicarbonyl compounds, the enol form can be significantly stabilized, shifting the equilibrium.[1][3]

The position of this equilibrium is influenced by several factors, including:

-

Intramolecular Hydrogen Bonding: The formation of a stable intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen can greatly stabilize the enol tautomer.[5]

-

Conjugation and Resonance: Extended conjugation within the enol form contributes to its stability.[3]

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents can form intermolecular hydrogen bonds with the keto and enol forms, potentially disrupting intramolecular hydrogen bonds and shifting the equilibrium.[6][7][8]

-

Substituent Effects: Electron-withdrawing or donating groups on the carbon backbone can alter the acidity of the α-protons and influence the stability of the respective tautomers.

While β-dicarbonyl (1,3-dicarbonyl) compounds can form a highly stable six-membered ring via intramolecular hydrogen bonding in their enol form, 1,8-dicarbonyl compounds would form a much larger and potentially less stable eleven-membered ring. This structural difference is a key consideration when extrapolating the behavior of 1,3-dicarbonyls to their 1,8-counterparts.

Structural Features of Unsaturated 1,8-Dicarbonyl Tautomers

The presence of unsaturation within the carbon backbone of a 1,8-dicarbonyl compound introduces additional complexity and potential for stabilization of the enol form through extended conjugation. The general equilibrium between the diketo and a possible enol form is depicted below.

Caption: Keto-enol equilibrium in an unsaturated 1,8-dicarbonyl compound.

The stability of the enol form in unsaturated 1,8-dicarbonyl compounds will be a delicate balance between the stabilizing effect of extended conjugation and the potential destabilizing effect of a large, strained ring if intramolecular hydrogen bonding were to occur. It is also possible that intermolecular hydrogen bonding plays a more significant role in stabilizing the enol form in these systems, particularly in concentrated solutions or in the solid state.

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium in unsaturated 1,8-dicarbonyl compounds is a multifactorial phenomenon. The interplay of structural and environmental factors dictates the predominant tautomeric form.

Caption: Factors influencing the keto-enol tautomeric equilibrium.

Quantitative Analysis of Tautomeric Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution.[9][10] The equilibrium constant (Keq) can be determined by integrating the signals corresponding to specific protons in the keto and enol forms.

Table 1: Hypothetical Keto-Enol Equilibrium Data for an Unsaturated 1,8-Dicarbonyl Compound

| Solvent | Temperature (°C) | % Keto | % Enol | Keq ([Enol]/[Keto]) |

| Chloroform-d | 25 | 85 | 15 | 0.18 |

| DMSO-d6 | 25 | 70 | 30 | 0.43 |

| Benzene-d6 | 25 | 90 | 10 | 0.11 |

| Chloroform-d | 50 | 88 | 12 | 0.14 |

Note: This data is illustrative and serves as an example of how quantitative results would be presented. Actual values will vary depending on the specific compound.

The data in Table 1 illustrates the expected trend where a more polar, hydrogen-bond accepting solvent like DMSO could stabilize the enol form to a greater extent than a non-polar solvent like benzene.

Experimental Protocols

Synthesis of Unsaturated 1,8-Dicarbonyl Compounds

The synthesis of 1,n-dicarbonyl compounds is a cornerstone of organic synthesis, with various methods available.[11] A general approach for the synthesis of unsaturated 1,8-dicarbonyl compounds can involve the coupling of two appropriate building blocks.

Caption: General workflow for the synthesis of unsaturated 1,8-dicarbonyls.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of an unsaturated 1,8-dicarbonyl compound in various solvents.

Materials:

-

Unsaturated 1,8-dicarbonyl compound

-

Deuterated solvents (e.g., CDCl3, DMSO-d6, Benzene-d6)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare solutions of the unsaturated 1,8-dicarbonyl compound in each of the deuterated solvents at a known concentration (e.g., 10 mg/mL).

-

Transfer the solutions to NMR tubes.

-

Acquire 1H NMR spectra for each sample at a constant temperature (e.g., 25 °C).

-

Identify the characteristic signals for the keto and enol tautomers. Protons alpha to the carbonyl groups in the keto form will have a different chemical shift from the vinylic protons in the enol form.

-

Integrate the area of a well-resolved signal for the keto form (Iketo) and a well-resolved signal for the enol form (Ienol).

-

Normalize the integrals based on the number of protons giving rise to each signal (nketo and nenol).

-

Calculate the percentage of each tautomer:

-

% Keto = [ (Iketo / nketo) / ( (Iketo / nketo) + (Ienol / nenol) ) ] * 100

-

% Enol = [ (Ienol / nenol) / ( (Iketo / nketo) + (Ienol / nenol) ) ] * 100

-

-

Calculate the equilibrium constant: Keq = % Enol / % Keto.

-

(Optional) Repeat the measurements at different temperatures to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.

Implications for Drug Development

The tautomeric state of a drug molecule can significantly impact its biological activity.[12][13] Different tautomers can exhibit:

-

Different Binding Affinities: The shape and hydrogen bonding capabilities of different tautomers can lead to varied interactions with a biological target.

-

Altered Physicochemical Properties: Tautomerism can affect solubility, lipophilicity, and membrane permeability, which in turn influence drug absorption, distribution, metabolism, and excretion (ADME).

-

Potential for Racemization: If a chiral center is adjacent to a tautomerizable proton, racemization can occur, potentially leading to a mixture of enantiomers with different pharmacological activities.[12]

For unsaturated 1,8-dicarbonyl compounds being investigated as potential drug candidates, a thorough understanding of their tautomeric behavior is essential for predicting their in vivo activity and for the rational design of more potent and selective analogs.

Conclusion

The tautomerism of unsaturated 1,8-dicarbonyl compounds represents a fascinating area of study with direct relevance to medicinal chemistry and drug development. While the principles established for β-dicarbonyl systems provide a strong foundation, the unique structural features of 1,8-dicarbonyls, particularly the large ring that would be formed by intramolecular hydrogen bonding, suggest that their tautomeric behavior may be distinct. Further experimental and computational studies are needed to fully elucidate the tautomeric equilibria in these systems and to harness this knowledge for the design of novel therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers venturing into this promising field.

References

- 1. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The keto-enol tautomerism of dicarbonyl compounds; the enol-form is preferred in contrast to the keto form, this is due to:A. Presence of carbonyl group on each side of $-CH_{2}-$ group B. Resonance stabilization of enol formC. Presence of methylene groupD. Rapid chemical exchange [vedantu.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

An Inquiry into the Existence of Octa-1,7-diene-1,8-dione

A comprehensive review of available scientific literature and chemical databases reveals no specific records or reported instances of the discovery or synthesis of the compound designated as Octa-1,7-diene-1,8-dione. This suggests that the molecule may be a novel, yet-to-be-synthesized compound or one that is highly unstable under typical laboratory conditions. As such, a technical guide on its discovery and first synthesis cannot be constructed at this time.

Extensive searches were conducted for the target molecule, its potential precursors such as Octa-1,7-diene-1,8-diol, and for general synthetic methodologies that could plausibly yield such a structure. These inquiries across multiple chemical and scientific databases did not yield any direct or indirect references to this compound.

The parent hydrocarbon, Octa-1,7-diene, is a well-documented and commercially available compound.[1] It serves as a precursor in various industrial and research applications, including polymer synthesis.[1] Methodologies for the transformation of terminal alkenes, such as those present in Octa-1,7-diene, into other functional groups are well-established in organic chemistry.

The synthesis of diones from dienes is a known class of chemical transformation. Conceptually, the synthesis of this compound from Octa-1,7-diene would involve the oxidation of the terminal double bonds to carbonyl groups. A hypothetical workflow for such a transformation is outlined below. It is important to emphasize that this represents a theoretical pathway and has not been reported in the literature for this specific substrate.

Hypothetical Synthetic Workflow

A plausible, though unconfirmed, synthetic route to this compound could involve a two-step process starting from the readily available Octa-1,7-diene. This process would first involve the formation of a diol, followed by oxidation to the target dione.

Caption: A hypothetical two-step synthesis of this compound from Octa-1,7-diene.

Potential Experimental Protocols (Theoretical)

The following are generalized, theoretical protocols for the key transformations in the hypothetical synthesis of this compound. These are based on standard organic chemistry methodologies and have not been optimized for this specific compound.

Table 1: Theoretical Reaction Parameters

| Step | Reaction | Reagents and Conditions | Potential Yield |

| 1 | Dihydroxylation | OsO₄ (catalytic), NMO (stoichiometric), Acetone/Water | Not Reported |

| 2 | Oxidation | PCC, CH₂Cl₂ or Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Not Reported |

Detailed Methodologies (Theoretical)

Step 1: Hypothetical Synthesis of Octa-1,7-diene-1,8-diol

This procedure outlines a potential method for the dihydroxylation of Octa-1,7-diene to form the corresponding diol.

-

Reaction Setup: To a solution of Octa-1,7-diene (1 equivalent) in a mixture of acetone and water (10:1) would be added N-methylmorpholine N-oxide (NMO) (2.2 equivalents).

-

Catalyst Addition: A catalytic amount of osmium tetroxide (OsO₄) (e.g., 0.01 equivalents) would be added to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction would be quenched with a saturated aqueous solution of sodium bisulfite. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product would likely require purification by column chromatography on silica gel to yield the hypothetical Octa-1,7-diene-1,8-diol.

Step 2: Hypothetical Synthesis of this compound

This procedure describes a potential oxidation of the diol to the target dione.

-

Reagent Preparation: A solution of the hypothetical Octa-1,7-diene-1,8-diol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) would be prepared in a flask under an inert atmosphere.

-

Oxidant Addition: Pyridinium chlorochromate (PCC) (2.5 equivalents) adsorbed on silica gel would be added to the solution in portions.

-

Reaction Monitoring: The reaction would be stirred at room temperature and monitored by TLC.

-

Workup: Upon completion, the reaction mixture would be filtered through a pad of silica gel, eluting with an appropriate solvent. The filtrate would be concentrated under reduced pressure.

-

Purification: The resulting crude product would likely require further purification, for instance, by column chromatography, to isolate the hypothetical this compound.

Conclusion

While the requested in-depth technical guide on the discovery and first synthesis of this compound cannot be provided due to a lack of available data, this response outlines the current status of information regarding this compound. The provided hypothetical synthetic pathway is based on established chemical principles and is intended for informational purposes for researchers and scientists who may be interested in the potential synthesis of this novel compound. Any attempt to perform the described theoretical protocols should be done with a thorough understanding of the associated chemical hazards and with appropriate safety precautions. Further research would be required to determine the actual feasibility of this synthesis and the properties of the target molecule.

References

A Technical Guide to Long-Chain Unsaturated Diketones: Synthesis, Properties, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Long-chain unsaturated diketones represent a compelling class of molecules with a diverse range of biological activities, making them a focal point for research in medicinal chemistry and drug development. Their unique structural features, characterized by a diketone moiety within a long aliphatic chain containing one or more double bonds, give rise to a variety of chemical properties and biological functions, including anticancer, antimicrobial, and antioxidant effects. This technical guide provides a comprehensive literature review of long-chain unsaturated diketones, detailing their synthesis, physicochemical properties, and mechanisms of action, with a focus on their potential as therapeutic agents.

Chemical Synthesis and Characterization

The synthesis of long-chain unsaturated diketones can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the position of the unsaturation.

General Synthetic Methodologies

Two primary strategies have been developed for the synthesis of long-chain β-diketones. The first involves a malonate-type alkylation of acid chlorides derived from fatty acids. A more direct approach consists of the coupling and subsequent hydrolysis of long-chain acetylenes with fatty acid chlorides[1]. The classical Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a base, is also a widely used method for preparing β-diketones[2]. Additionally, the hydration of alkynones, often prepared via Sonogashira coupling of terminal alkynes and acyl chlorides, provides another route to 1,3-diketones[2]. For the synthesis of α,β-unsaturated ketones, palladium-catalyzed intermolecular oxidative coupling of alkynamides and terminal alkenes has been shown to be an effective method[3].

Table 1: Synthetic Methodologies for Unsaturated Diketones

| Method | Description | Starting Materials | Key Reagents/Catalysts | Ref. |

| Malonate-type Alkylation | Alkylation of an acid chloride with a malonic ester derivative. | Fatty acid chlorides, malonic esters | Base | [1] |

| Acetylene Coupling | Coupling of a long-chain acetylene with an acid chloride followed by hydrolysis. | Long-chain acetylenes, fatty acid chlorides | Coupling agent, acid/base for hydrolysis | [1] |

| Claisen Condensation | Base-catalyzed condensation of a ketone and an ester. | Ketones, esters | Strong base (e.g., LDA) | [2] |

| Hydration of Alkynones | Addition of water across the triple bond of an alkynone. | Alkynones | Acid or metal catalyst (e.g., PtCl4) | [2] |

| Palladium-Catalyzed Coupling | Intermolecular oxidative coupling of an alkynamide and a terminal alkene. | Alkynamides, terminal alkenes | Pd(II) catalyst, oxidant | [3] |

Spectroscopic Characterization

The structural elucidation of long-chain unsaturated diketones relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy: The keto-enol tautomerism inherent to β-diketones is a key feature that can be observed by NMR. The chemical shifts of the olefinic and carbonyl carbons in α,β-unsaturated carbonyl compounds are particularly informative[4]. For long-chain compounds, the signals of the unsaturated carbons are influenced by their distance from the functional groups[5]. A complete and unequivocal assignment of ¹H and ¹³C NMR data is crucial for structural confirmation and is often achieved through a combination of 1D and 2D NMR experiments[6][7].

Mass Spectrometry: The fragmentation patterns observed in mass spectrometry provide valuable information for identifying the structure of long-chain diketones. The tautomers of 1,3-diketones can be separated by gas chromatography and their mass spectra show distinct fragmentation patterns, indicating that the molecular ions of the tautomers do not interconvert in the ion source[8]. For α,β-unsaturated ketones, common fragmentation pathways include McLafferty rearrangements and allylic cleavages[8][9]. The position of the diketone moiety in long-chain compounds can be determined from the fragmentation pattern in both electron and chemical ionization modes[1][10].

Biological Activities and Mechanisms of Action

Long-chain unsaturated diketones have been shown to possess a range of biological activities, with the α,β-unsaturated carbonyl moiety being a key pharmacophore for many of these effects.

Anticancer Activity

Numerous α,β-unsaturated ketones have demonstrated potent antitumor activities[9][11]. The cytotoxic effects are often attributed to their ability to act as Michael acceptors, reacting with nucleophilic groups in biological macromolecules. The presence of a non-sterically hindered Michael acceptor appears to be an essential structural requirement for cytotoxicity[12]. Some unsaturated diketones have been shown to induce apoptosis in cancer cells[2].

Table 2: Anticancer Activity of Selected Unsaturated Diketones

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Ref. |

| Compound 6b | HepG2 | 5.8 | EGFR inhibition | [9][11] |

| Compound 6b | MCF-7 | 6.1 | EGFR inhibition | [9][11] |

| Compound 7 | HeLa | 6.2 | EGFR inhibition | [9][11] |

| Compound 8b | PC-3 | 7.8 | EGFR inhibition | [9][11] |

Antimicrobial Activity

Long-chain epoxy-alkanones, which are structurally related to unsaturated diketones, have shown antimicrobial activity against pathogenic dermal bacteria and fungi[13]. The length of the aliphatic chain has been found to be a determinant of the antibacterial activity[14]. Azoderivatives of β-diketones have also been reported to have in vitro inhibitory action on the growth of E. coli[15].

Table 3: Antimicrobial Activity of Selected Diketone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Ref. |

| 3,4-Epoxy-2-dodecanone | Trichophyton mentagrophytes | 25 | [13] |

| 3,4-Epoxy-2-tridecanone | Trichophyton mentagrophytes | 25 | [13] |

| Azoderivative of barbituric acid (C8) | E. coli | 420 (MIC₅₀) | [15] |

Antioxidant Activity

The antioxidant properties of diketones are often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) methods[10]. These assays measure the ability of the compounds to scavenge free radicals or reduce oxidant species[16][17].

Signaling Pathways

The biological effects of long-chain unsaturated diketones are mediated through their interaction with various cellular signaling pathways. The electrophilic nature of the α,β-unsaturated carbonyl moiety allows these compounds to react with nucleophilic cysteine residues in proteins, thereby modulating their function.

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Electrophilic compounds, including those with an α,β-unsaturated carbonyl group, can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and induces the expression of a battery of cytoprotective genes[3][14]. Curcumin, a well-known natural diketone, is a potent activator of the Nrf2 pathway[18].

The NF-κB signaling pathway is a key regulator of inflammation. The α,β-unsaturated carbonyl moiety can inhibit NF-κB activation by targeting critical cysteine residues in upstream kinases like IKKβ or in the NF-κB proteins themselves, thereby preventing their DNA binding and transcriptional activity[15][19].

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and biological evaluation of long-chain unsaturated diketones.

Synthesis of a Long-Chain β-Diketone via Claisen Condensation

This protocol describes a general procedure for the synthesis of a long-chain β-diketone.

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (1.0 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.

-

Enolate Formation: To the LDA solution at -78 °C, add a solution of a long-chain ketone (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Acylation: Add a long-chain ester (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of long-chain unsaturated diketones on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

Long-chain unsaturated diketones are a promising class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with the tunability of their chemical structures, offer a rich area for further investigation. A thorough understanding of their synthesis, chemical properties, and mechanisms of action is essential for the rational design and development of novel therapeutic agents based on this scaffold. Future research should focus on the synthesis of novel analogues with improved potency and selectivity, as well as in-depth studies to further elucidate their molecular targets and signaling pathways.

References

- 1. Synthesis and characterization of long-chain 1,2-dioxo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR spectroscopy of unsaturated long-chain compounds: an evaluation of the unsaturated carbon signals as rational functions | CoLab [colab.ws]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. whitman.edu [whitman.edu]

- 10. researchgate.net [researchgate.net]

- 11. High-Performance Data Processing Workflow Incorporating Effect-Directed Analysis for Feature Prioritization in Suspect and Nontarget Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Octanedial via Ozonolysis of Octa-1,7-diene

Abstract

This application note details the ozonolysis of octa-1,7-diene to produce octanedial, a valuable bifunctional molecule for various synthetic applications. The protocol employs a reductive workup to selectively yield the dialdehyde. This document provides a comprehensive experimental procedure, safety guidelines, and data presentation to assist researchers in successfully replicating this transformation.

Introduction

Ozonolysis is a powerful and versatile organic reaction that utilizes ozone to cleave carbon-carbon double or triple bonds. The outcome of the reaction is determined by the workup conditions employed. A reductive workup, typically using reagents like dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), yields aldehydes or ketones. Conversely, an oxidative workup, often with hydrogen peroxide, results in the formation of carboxylic acids.

Octa-1,7-diene possesses two terminal double bonds, making it an ideal substrate for ozonolysis to generate a linear C8 bifunctional molecule. This application note focuses on the synthesis of octanedial (suberaldehyde) through the ozonolysis of octa-1,7-diene followed by a reductive workup with dimethyl sulfide. Octanedial serves as a crucial building block in the synthesis of various pharmaceuticals and polymers.

Reaction Scheme

The ozonolysis of octa-1,7-diene proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent reductive workup with dimethyl sulfide cleaves the ozonide to yield octanedial and dimethyl sulfoxide (DMSO) as a byproduct.

Caption: Reaction scheme for the synthesis of octanedial.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Octa-1,7-diene | 98% | Sigma-Aldrich | 3710-30-3 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |

| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich | 67-56-1 |

| Dimethyl Sulfide (DMS) | ≥99% | Sigma-Aldrich | 75-18-3 |

| Ozone (O₃) | Generated in situ | - | 10028-15-6 |

| Nitrogen (N₂) / Argon (Ar) | High Purity | - | - |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - | 144-55-8 |

| Magnesium Sulfate (MgSO₄) | Anhydrous | - | 7487-88-9 |

3.2. Equipment

-

Three-neck round-bottom flask equipped with a magnetic stirrer

-

Ozone generator (e.g., Welsbach or similar)

-

Gas dispersion tube

-

Low-temperature thermometer

-

Dry ice/acetone or isopropanol cooling bath

-

Separatory funnel

-

Rotary evaporator

3.3. Procedure

-

Reaction Setup: A 500 mL three-neck round-bottom flask is charged with octa-1,7-diene (11.0 g, 100 mmol) and a 4:1 mixture of anhydrous dichloromethane and anhydrous methanol (200 mL). The flask is equipped with a magnetic stir bar, a gas inlet tube connected to an ozone generator, and a gas outlet tube vented through a bubbler containing potassium iodide solution to quench excess ozone.

-

Ozonolysis: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. A stream of ozone in oxygen is bubbled through the solution. The progress of the reaction can be monitored by the appearance of a blue color, indicating an excess of dissolved ozone. Alternatively, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting material.

-

Reductive Workup: Once the reaction is complete, the ozone stream is stopped, and the solution is purged with nitrogen or argon for 15-20 minutes to remove excess ozone. Dimethyl sulfide (12.4 mL, 170 mmol) is then added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (100 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude octanedial.

-

Purification (Optional): The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Summary

| Parameter | Value |

| Starting Material | Octa-1,7-diene |

| Product | Octanedial |

| Molecular Formula (Product) | C₈H₁₄O₂ |

| Molecular Weight (Product) | 142.19 g/mol |

| Theoretical Yield | 14.22 g |

| Typical Isolated Yield | 10.7 - 12.1 g (75-85%) |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 95-97 °C at 10 mmHg |

Safety Precautions

-

Ozone is a toxic and powerful oxidizing agent. The ozonolysis reaction should be performed in a well-ventilated fume hood.

-

The intermediate ozonides can be explosive. Do not allow the reaction mixture to warm up before the addition of the reducing agent.

-

Dimethyl sulfide is volatile and has a strong, unpleasant odor. It should be handled in a fume hood.

-

The use of a dry ice/acetone bath requires appropriate cryogenic gloves and eye protection.

Workflow Diagram

Caption: Step-by-step experimental workflow for ozonolysis.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of octanedial from octa-1,7-diene. The use of a reductive workup with dimethyl sulfide ensures a high yield of the desired dialdehyde. This versatile intermediate can be utilized in a wide range of subsequent chemical transformations. Researchers should adhere to the safety precautions outlined due to the hazardous nature of the reagents involved.

Application Notes and Protocols for the Use of Octa-1,7-diene in Polymer Synthesis